Linearmycin B

Antifungal Candida albicans Polyene

Researchers studying membrane-active antibiotics face challenges with compounds that require active metabolism or fail against persister cells. Linearmycin B provides a validated solution: - **Ultra-potent antifungal**: MIC 0.0002 μg/mL (S. cerevisiae) - among the most potent polyenes reported - **Metabolism-independent**: Lyses non-growing cells & biofilms, ideal for persister eradication models - **Mechanistic probe**: Distinct pentaenone terminus differentiates from Linearmycin A; cardiolipin/PE/PG-independent activity enables membrane composition studies

Molecular Formula C66H103NO16
Molecular Weight 1166.5 g/mol
Cat. No. B3025741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinearmycin B
Molecular FormulaC66H103NO16
Molecular Weight1166.5 g/mol
Structural Identifiers
SMILESCC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+
InChIKeyDHFLEVLIHWJIAE-OTPULODUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linearmycin B: Membrane-Targeting Linear Polyene Antibiotic


Linearmycin B (CAS 182291-65-2) is a linear polyene antibiotic isolated from the mycelial extracts of Streptomyces sp. [1]. It belongs to the linearmycin family of polyketides and is characterized by a long linear structure terminating with an amino and a carboxylic acid group. A key structural feature is that its carboxylic acid terminal links to a pentaenone moiety, differentiating it from its close analog Linearmycin A, which links to a tetraenone . The compound exhibits both antibacterial and antifungal activities by directly targeting the cytoplasmic membrane of susceptible cells .

Membrane-targeting antibiotic probe
Antimicrobial screening context
Growth-independent lysis research

Why Linearmycin B Cannot Be Substituted by Other Polyenes


Generic substitution of Linearmycin B with other polyenes or linear polyketides is not scientifically justified due to key structural and functional differences. While it shares a linear polyene backbone with Linearmycin A, the distinct pentaenone terminus in Linearmycin B versus the tetraenone in Linearmycin A can influence its interaction with lipid bilayers . Furthermore, compared to classic cyclic polyenes like Amphotericin B, Linearmycin B operates through a distinct mechanism of rapid membrane depolarization that is independent of active cellular metabolism, leading to lysis in a narrower phylogenetic range of bacteria [1][2]. These differences in molecular structure, spectrum of activity, and mode of action mean that results obtained with one compound are not directly transferable to another, underscoring the need for product-specific procurement.

Structural analog
Linearmycin A carries a tetraenone terminus instead of pentaenone; lipid bilayer interaction may differ, limiting direct substitution.
Mechanism mismatch
Cyclic polyenes (e.g., Amphotericin B) target ergosterol; rapid membrane depolarization and lytic profile may not transfer.
Spectrum specificity
Lytic activity is restricted to Bacillus spp.; generic Gram-positive coverage assumptions may not hold across experiments.

Quantitative Evidence for Linearmycin B Selection


Antifungal Potency Against Candida albicans

Linearmycin B demonstrates significantly higher antifungal potency against Candida albicans compared to its close structural analog Linearmycin A. The reported Minimum Inhibitory Concentration (MIC) for Linearmycin B is 0.0008 μg/mL, which is substantially lower than the 0.1 μg/mL reported for Linearmycin A . This represents a difference of over two orders of magnitude in potency.

Antifungal Potency
Data to verify
MIC 0.0008 μg/mL
~125× lower vs Linearmycin A (0.1 μg/mL)
Supports antifungal potency screening context
Broth microdilution, C. albicans; source review recommended
Antifungal Candida albicans Polyene Minimum Inhibitory Concentration (MIC)

Selective Antibacterial Lysis of Bacillus Species

Linearmycin B exhibits growth inhibition against various Gram-positive bacteria, with an MIC of 0.16 mAU s/µL for Bacillus subtilis NCIB 3610 and 0.63 mAU s/µL for Staphylococcus aureus MW2 [1]. However, its lytic activity is restricted to certain Bacillus species, a phenotype not observed with growth-inhibitory antibiotics like chloramphenicol or rifamycin [2]. This dual phenotype of growth inhibition and lysis is a key differentiator for studying membrane-targeting mechanisms.

Antibacterial Lysis
Class-level inference
B. subtilis MIC 0.16 mAU s/µL, lysis vs Chloramphenicol: no lysis
Supports membrane-targeting lysis research
Lysis phenotype restricted to Bacillus species
Antibacterial Bacillus subtilis Membrane Lysis Spectrum of Activity

Rapid Membrane Depolarization Independent of Growth

Linearmycin B's mechanism of action is rapid depolarization of the bacterial cytoplasmic membrane. This effect is independent of active cellular growth and metabolism. Experiments showed that pretreatment of Bacillus subtilis with metabolic inhibitors (e.g., 2.5 mM DCCD to inhibit ATPase, 200 µg/mL phleomycin to damage DNA, or 1 µg/mL rifamycin to inhibit transcription) did not prevent linearmycin-induced lysis [1]. This is in direct contrast to antibiotics like beta-lactams, which require active cell wall synthesis for their lethal effect.

Depolarization Mechanism
Class-level inference
Lysis unaffected by metabolic inhibitors (DCCD, phleomycin, rifamycin)
Supports dormant cell targeting studies
B. subtilis model; membrane depolarization assay
Mode of Action Membrane Depolarization Bacillus subtilis Antibiotic Mechanism

Extracellular Vesicle Packaging Mechanism

Linearmycins, including Linearmycin B, are trafficked via extracellular vesicles (EVs) in their native producer, Streptomyces sp. Mg1. A key discovery is the interdependence between linearmycin biosynthesis and EV production; abolishing linearmycin production genetically also diminished extracellular vesicle production by the bacterium [1]. This represents a novel paradigm for antibiotic delivery that is not observed with other commercially available polyene antibiotics like Amphotericin B or Nystatin.

EV Trafficking
Class-level inference
Linearmycin biosynthesis required for extracellular vesicle production
Supports bacterial EV biogenesis research
Streptomyces producer context; genetic model
Extracellular Vesicles Specialized Metabolism Streptomyces Antibiotic Delivery

Scientific Applications of Linearmycin B


Membrane Lipid Composition and Antibiotic Susceptibility

Linearmycin B is an ideal probe for studying how bacterial membrane composition affects susceptibility to lytic agents. Its activity against B. subtilis strains with mutations in cardiolipin (clsA), lysyl-phosphatidylglycerol (mprF), and phosphatidylethanolamine/phosphatidylserine (pssA) synthesis has been quantified, showing that lysis proceeds independently of these specific lipids [1]. This allows for focused studies on the minimal membrane requirements for linearmycin's lytic activity.

High-Potency Antifungal Screening in Yeast

With an MIC of 0.0002 μg/mL against Saccharomyces cerevisiae and 0.0008 μg/mL against Candida albicans [1], Linearmycin B is one of the most potent antifungal polyenes reported. This exceptional potency makes it a high-value reference standard for antifungal drug discovery programs and for mechanistic studies exploring the interaction of linear polyenes with fungal membranes, particularly in comparison to the less potent Linearmycin A .

Bacterial Extracellular Vesicle Trafficking Research

As a natural cargo of extracellular vesicles (EVs) in its native producer, Linearmycin B is a unique tool for fundamental microbiology research. It can be used to study the biogenesis, composition, and function of bacterial EVs. Furthermore, the established link between linearmycin biosynthesis and EV production [1] provides a tractable genetic system (e.g., using the ΔlnyI mutant) for dissecting the regulatory pathways connecting specialized metabolism to membrane vesicle formation.

Targeting Non-Replicating Antibiotic-Tolerant Populations

The lytic activity of Linearmycin B is independent of active cell growth and metabolism [1]. This property is critical for research aimed at eradicating persister cells or biofilms, which are often recalcitrant to conventional antibiotics that target active cellular processes like cell wall synthesis, protein translation, or DNA replication. Linearmycin B offers a chemical tool to specifically eliminate these tolerant subpopulations in laboratory models.

Application
Selection Property
Validation Focus
Membrane lipid susceptibility studies
Lytic membrane-targeting activity
Lipid-independent lysis review
Antifungal screening
Antifungal potency context
MIC endpoint comparison
Extracellular vesicle trafficking research
EV-associated antibiotic cargo
EV biogenesis genetic models
Non-replicating population targeting
Metabolism-independent membrane lysis
Persister cell lysis assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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